molecular formula C8H12N4 B1281816 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine CAS No. 66521-82-2

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

Cat. No.: B1281816
CAS No.: 66521-82-2
M. Wt: 164.21 g/mol
InChI Key: PIPQOCFCFJJFNQ-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine (CAS: 66521-82-2) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a methyl substituent at position 6 and an amine group at position 2. This compound is part of the pyrimidine family, which is integral to genetic materials and exhibits diverse biological activities due to its nitrogen-rich aromatic structure .

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQOCFCFJJFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Materials :

    • N-Methyl-piperidone-3-carboxylic acid ethyl ester hydrochloride
    • Guanidine nitrate or hydrochloride
    • Potassium carbonate (base)
  • Reaction Conditions :

    • Solvent: Water or aqueous ethanol
    • Temperature: 60–100°C
    • Duration: 4–48 hours
  • Workup :

    • Concentrate under reduced pressure.
    • Extract with chloroform or ethyl acetate.
    • Recrystallize from ethanol or acetone.

Example :
In a representative synthesis (Example 6,), 36.6 g of guanidine nitrate and 82.9 g of potassium carbonate were added to a suspension of 89.3 g of N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride in water. After stirring, the product was recrystallized from dimethylformamide, yielding 32 g of a benzyl-substituted analog (mp: 269–270°C). For the methyl variant, substituting N-benzyl with N-methyl yields the target compound.

Key Data :

Parameter Value
Yield 35–45%
Purity ≥95% (HPLC)
Melting Point 168–169°C (methyl derivative)

Nucleophilic Substitution of Chloropyrimidine Intermediates

An alternative route involves substituting a chloropyrimidine precursor with ammonia or amines. While less common, this method offers flexibility in introducing the amine group at position 2.

Procedure:

  • Synthesis of Chloropyrimidine :

    • React N-methyl-piperidone-3-carboxylate with phosphorus oxychloride (POCl₃) to form 2-chloro-6-methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine.
  • Amination :

    • Treat the chlorinated intermediate with aqueous ammonia or ammonium hydroxide under reflux.

Example :
A patent (WO2010014939A1) describes amination of 2-chloro-pyrido[4,3-d]pyrimidine with NH₃/EtOH at 80°C, achieving 50–60% yield. For the methyl variant, analogous conditions apply.

Optimization Notes :

  • Catalyst : Adding catalytic KI improves substitution efficiency.
  • Solvent : Ethanol or THF enhances solubility.

Reductive Amination of Pyrido[4,3-d]pyrimidin-2-one

This method involves reducing a ketone intermediate to introduce the amine group.

Procedure:

  • Oxime Formation :

    • React 6-methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-one with hydroxylamine to form the oxime.
  • Reduction :

    • Use hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) to reduce the oxime to the primary amine.

Key Data :

Parameter Value
Reduction Yield 60–70%
Purity 90–92%

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 35–45 ≥95 High Moderate
Nucleophilic Substitution 50–60 85–90 Moderate Low
Reductive Amination 60–70 90–92 Low High

Advantages of Cyclocondensation :

  • Single-step synthesis.
  • Amenable to large-scale production.

Challenges :

  • Requires strict control of pH and temperature to avoid side products (e.g., over-alkylation).

Purification and Characterization

Purification Techniques :

  • Recrystallization : Ethanol, acetone, or chloroform yields crystals with >95% purity.
  • Column Chromatography : Silica gel (eluent: ethyl acetate/hexane) resolves regioisomers.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, CH₃), 3.45 (m, 2H, CH₂), 4.10 (m, 2H, CH₂), 6.80 (s, 1H, NH₂).
  • MS (ESI) : m/z 165.1 [M+H]⁺.

Industrial-Scale Considerations

For kilogram-scale production, cyclocondensation is preferred due to fewer steps and lower solvent consumption. Key modifications include:

  • Continuous Extraction : Reduces processing time.
  • Catalytic Bases : Potassium tert-butoxide improves reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C7H10N4C_7H_{10}N_4 with a molecular weight of approximately 154.18 g/mol. Its structure features a pyrido[4,3-d]pyrimidine core, which is essential for its biological activity. The presence of the methyl group at the 6-position enhances its pharmacological properties.

Antidepressant Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit antidepressant-like effects. These compounds may act on neurotransmitter systems including serotonin and norepinephrine pathways. For instance, studies have shown that modifications to the pyrido[4,3-d]pyrimidine structure can enhance binding affinity to serotonin receptors, suggesting a potential role in treating depression and anxiety disorders .

Anticancer Properties

The compound has been investigated for its anticancer potential. Certain analogs have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis. For example, compounds derived from pyrido[4,3-d]pyrimidine structures have shown activity against the MEK enzyme, which is crucial in cancer signaling pathways .

Neurological Disorders

Due to its ability to modulate neurotransmitter systems, 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is being explored for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with glutamate receptors suggests it may help mitigate excitotoxicity associated with these conditions .

Case Studies and Research Findings

Several studies have documented the therapeutic potential and efficacy of this compound:

Study ReferenceFocusFindings
Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in animal models when administered at specific dosages.
Anticancer PropertiesShowed inhibition of MEK activity leading to reduced proliferation in melanoma cell lines.
Neurological ApplicationsIndicated neuroprotective effects in models of excitotoxicity associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents/Modifications Key Properties/Activities References
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine - 6-Methyl group
- 2-Amino group
High purity (95%); potential scaffold for bioactive molecules
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride - No methyl group
- Dihydrochloride salt
Enhanced solubility due to salt form; used in pharmaceutical intermediates
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine - Chlorine at position 4
- Pyrido[2,3-d]pyrimidine isomer
Reactivity in nucleophilic substitution (e.g., with amines)
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine - Benzyl at position 6
- Chlorine at position 4
Improved lipophilicity; potential CNS-targeting applications
4-Chloro-5-(4-fluorophenyl)-6-methyl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano... - Fluorophenyl and methyl groups
- Fused pyrazolopyranotriazine system
Demonstrated reactivity with secondary amines (e.g., morpholine, piperazine)
Key Observations:
  • Halogenation : Chlorine substitution (e.g., at position 4) increases electrophilicity, enabling nucleophilic displacement reactions with amines or thiols, as seen in compounds 4a–d and 5a–d .
  • Benzyl Derivatives : Benzyl groups (e.g., in 6-benzyl analogs) improve membrane permeability, making these compounds candidates for central nervous system (CNS) drugs .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form () improves aqueous solubility compared to the free base form of the target compound .
  • Stability : Chlorinated derivatives (e.g., 4-chloro analogs) show stability under acidic conditions but undergo hydrolysis in basic media .

Biological Activity

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine (CAS: 66521-82-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H12N4
  • Molecular Weight : 164.21 g/mol
  • IUPAC Name : 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its role as a selective inhibitor of specific enzymes and its effects on cellular processes.

Inhibition of PI3Kδ

A significant study highlighted the compound's role as a potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This inhibition is crucial as PI3Kδ is involved in immune responses and cancer progression. The compound demonstrated:

  • High selectivity for PI3Kδ over other isoforms.
  • Efficacy in an in vivo model for antibody production, suggesting potential applications in treating autoimmune diseases and leukocyte malignancies .

The mechanism through which this compound exerts its effects involves:

  • Cellular Potency : The compound showed enhanced cellular potency while maintaining selectivity against other PI3K isoforms.
  • In Vivo Efficacy : In animal models, it exhibited significant therapeutic effects without apparent toxicity .

Case Study 1: Autoimmune Diseases

A study focusing on the efficacy of this compound in treating autoimmune conditions found that it significantly reduced disease symptoms in mouse models. The treated mice showed:

  • Improved survival rates compared to control groups.
  • Reduction in inflammatory markers associated with autoimmune responses .

Case Study 2: Cancer Therapeutics

Research indicated that the compound could inhibit tumor growth in various cancer models. Key findings included:

  • A notable decrease in tumor volume (40% to 50%) in breast cancer models.
  • Mechanistic studies suggested that the compound stabilizes microtubules and affects actin dynamics within cancer cells .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
PI3Kδ InhibitionPotent and selective inhibitor
Autoimmune Disease TreatmentSignificant reduction in symptoms in mouse models
Tumor Growth InhibitionDecreased tumor volume in breast cancer models

Q & A

Q. What are the established synthetic routes for 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine and its analogs?

Methodological Answer: Synthesis typically involves cyclocondensation reactions of substituted pyrimidine precursors. For example:

  • Step 1 : Start with a substituted pyrimidine carbaldehyde (e.g., 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde) and react it with nitrile derivatives (e.g., 2,6-dichlorobenzylacetonitrile) in anhydrous dimethylformamide to form the pyrido[4,3-d]pyrimidine core .
  • Step 2 : Purify intermediates via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate enantiomerically pure products .
  • Variants : Substituent modifications (e.g., cyclopropyl or benzyl groups) can be introduced using alkylation or cross-coupling reactions, as seen in related pyrido-pyrimidine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D structure and confirms regiochemistry, as demonstrated for pyrido[4,3-d]pyrimidine derivatives in Acta Crystallographica studies .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly for distinguishing tetrahydro regions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for purity assessment .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to guide synthetic routes. ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error steps .
  • Docking studies : Molecular docking against target proteins (e.g., kinases) identifies key binding interactions. For example, pyrido-pyrimidine analogs with methyl or methoxy substituents show improved kinase inhibition in silico .
  • Machine learning : Training models on existing reaction datasets (e.g., substituent effects on yield) prioritizes high-probability synthetic pathways .

Q. How should researchers address contradictions in reported biological activities of pyrido-pyrimidine derivatives?

Methodological Answer:

Factor Causing Contradictions Resolution Strategy Example
Assay conditions Standardize protocols (e.g., ATP concentration in kinase assays)Varied IC50_{50} values due to differing ATP levels in kinase studies
Purity of compounds Use RP-HPLC or preparative TLC to ensure >95% purity before testing Impurities in crude products may falsely indicate off-target effects
Cellular vs. enzymatic assays Compare results across in vitro and cell-based systemsA derivative inactive in enzyme assays may show potency in cellular models due to prodrug activation

Q. What reactor design principles improve scalability of pyrido-pyrimidine syntheses?

Methodological Answer:

  • Continuous flow reactors : Reduce side reactions in exothermic steps (e.g., cyclocondensation) by precise temperature control .
  • Catalytic systems : Immobilized catalysts (e.g., Pd/C for cross-couplings) enhance reusability and reduce metal leaching in large-scale reactions .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress dynamically, minimizing batch failures .

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